molecular formula C13H9BrCl2O B1518866 1-Bromo-2-(2,4-dichlorobenzyloxy)benzene CAS No. 1036572-50-5

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene

Cat. No.: B1518866
CAS No.: 1036572-50-5
M. Wt: 332 g/mol
InChI Key: CSBSSYORAADEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene is an organic compound with the molecular formula C13H9BrCl2O. It is characterized by a bromine atom and two chlorine atoms attached to a benzene ring, which is further connected to a benzyloxy group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,4-dichlorobenzyloxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,4-dichlorobenzyloxy)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 1-bromo-2-(2,4-dichlorobenzyloxy)benzoic acid.

  • Reduction: Reduction reactions can yield this compound with reduced halogen atoms.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, it is used in the study of reaction mechanisms and as a precursor for the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,4-dichlorobenzyloxy)benzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-bromo-2,4-dichlorobenzene

  • 1-bromo-2-(2,4-dichlorophenyl)ethanol

  • 1-bromo-2-(2,4-dichlorophenyl)ethane

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-[(2-bromophenoxy)methyl]-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-11-3-1-2-4-13(11)17-8-9-5-6-10(15)7-12(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSSYORAADEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651494
Record name 1-[(2-Bromophenoxy)methyl]-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036572-50-5
Record name 1-[(2-Bromophenoxy)methyl]-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.